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For researchers, scientists, and drug development professionals, understanding the selectivity

of kinase inhibitors is paramount. This guide provides a comparative analysis of the tyrosine

kinase inhibitor AG-490, with a specific focus on its cross-reactivity with the Epidermal Growth

Factor Receptor (EGFR) and ErbB2 (also known as HER2).

AG-490 is a well-characterized inhibitor primarily known for its activity against Janus kinase 2

(JAK2). However, like many small molecule inhibitors, it exhibits a degree of cross-reactivity

with other kinases, including members of the ErbB family of receptor tyrosine kinases. This

guide synthesizes available data to provide a clear comparison of AG-490's potency against

JAK2, EGFR, and ErbB2, supported by experimental methodologies and signaling pathway

diagrams.

Comparative Inhibitory Activity of AG-490
The inhibitory potential of AG-490 against JAK2, EGFR, and ErbB2 is typically quantified by its

half-maximal inhibitory concentration (IC50). The data compiled from various sources indicates

that AG-490 is most potent against EGFR, followed by JAK2 and then ErbB2. However, the

selectivity margin varies across different studies.
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Target Kinase IC50 (μM)
Selectivity vs.
EGFR

Reference

EGFR 0.1 - 2 - [1][2][3][4]

JAK2 ~10 - 11
5-110 fold less

sensitive than EGFR
[2][4]

ErbB2 (HER2) 13.5
6.75-135 fold less

sensitive than EGFR
[2][3][4]

Note: The IC50 values can vary depending on the experimental conditions, such as the assay

format (cell-free vs. cell-based) and ATP concentration.

One study highlights that AG-490 is 135-fold more selective for EGFR versus ErbB2 in cell-free

assays[1]. Other reports show IC50 values of 2 μM for EGFR and 13.5 μM for ErbB2[3]. For

JAK2, the IC50 is reported to be approximately 10 μM[2].

Signaling Pathways and Points of Inhibition
To visualize the context of AG-490's activity, the following diagrams illustrate the simplified

signaling pathways of JAK2, EGFR, and ErbB2. AG-490 exerts its inhibitory effect by

competing with ATP for the binding site in the kinase domain of these proteins, thereby blocking

downstream signaling cascades involved in cell proliferation, differentiation, and survival.
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JAK2 Signaling Pathway and AG-490 Inhibition.
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EGFR and ErbB2 Signaling and AG-490 Inhibition.

Experimental Protocols
To determine the inhibitory activity of AG-490 on EGFR and ErbB2, a common method is an in

vitro kinase assay. The following is a generalized protocol based on standard biochemical

assay principles.

Objective: To determine the IC50 value of AG-490 for EGFR and ErbB2 kinases.

Materials:

Recombinant human EGFR and ErbB2 kinase domains
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Kinase-specific peptide substrate

AG-490 (dissolved in DMSO)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM

MgCl2, and 40 μg/mL BSA)[5]

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well or 384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of AG-490 in DMSO. A typical starting

concentration might be 100 μM.

Reaction Setup:

Add the kinase reaction buffer to the wells of the plate.

Add the diluted AG-490 or DMSO (as a vehicle control) to the appropriate wells.

Add the recombinant EGFR or ErbB2 kinase to each well.

Add the specific peptide substrate to each well.

Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The

final ATP concentration should be close to the Km value for the specific kinase if known, to

ensure competitive inhibition is accurately measured.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the kinase reaction to proceed[6].

Detection:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the kinase reaction by adding a reagent that depletes the remaining ATP (part of the

ADP-Glo™ kit).

Add a detection reagent that converts the ADP produced by the kinase reaction into a

luminescent signal.

Incubate the plate as per the manufacturer's instructions to allow the signal to develop.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percentage of inhibition for each concentration of AG-490 relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the AG-490 concentration and fit

the data to a dose-response curve to determine the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/product/b1684444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(AG-490 dilutions, Kinase, Substrate, ATP)

Set up Kinase Reaction in Plate
(Buffer, AG-490/DMSO, Kinase, Substrate)

Initiate Reaction with ATP

Incubate at Room Temperature

Stop Reaction & Add Detection Reagent

Measure Luminescence

Analyze Data & Determine IC50

End

Click to download full resolution via product page

Generalized Workflow for an In Vitro Kinase Assay.
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Conclusion
AG-490 demonstrates inhibitory activity against both EGFR and ErbB2, in addition to its

primary target, JAK2. The available data suggests that AG-490 is a more potent inhibitor of

EGFR than of JAK2 or ErbB2. This cross-reactivity is an important consideration for

researchers using AG-490 as a specific JAK2 inhibitor in experimental systems where EGFR or

ErbB2 signaling is active. The provided experimental framework offers a basis for

independently verifying these inhibitory profiles in specific research contexts. For professionals

in drug development, the polypharmacology of AG-490 underscores the importance of

comprehensive kinase profiling when evaluating the therapeutic potential and potential off-

target effects of kinase inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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